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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-303141, a

potent and cell-permeable inhibitor of ATP-citrate lyase (ACLY), for inducing endoplasmic

reticulum (ER) stress in a research setting. The provided protocols and data are intended to

guide researchers in designing and executing experiments to study the mechanisms and

consequences of ER stress in various cellular models.

Introduction
BMS-303141 is a small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in the

de novo lipogenesis pathway that converts citrate to acetyl-CoA in the cytoplasm.[1][2][3][4]

Inhibition of ACLY by BMS-303141 disrupts lipid biosynthesis and has been shown to be a

potent inducer of the endoplasmic reticulum (ER) stress response.[1][2][5] This property makes

BMS-303141 a valuable tool for investigating the intricate signaling pathways of the unfolded

protein response (UPR) and their role in various physiological and pathological processes,

including cancer.[1][4]

The induction of ER stress by BMS-303141 is characterized by the activation of the three

canonical UPR branches, initiated by the sensors PERK, IRE1α, and ATF6.[1] This leads to

downstream signaling events, including the phosphorylation of eIF2α, activation of ATF4,

splicing of XBP1, and ultimately, the upregulation of pro-apoptotic factors like CHOP,

particularly in cancer cells.[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10782889?utm_src=pdf-interest
https://www.benchchem.com/product/b10782889?utm_src=pdf-body
https://www.benchchem.com/product/b10782889?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7875901/
https://pubmed.ncbi.nlm.nih.gov/33393219/
https://www.researchgate.net/figure/ACLY-inhibitor-triggers-ER-stress-and-activates-p-eIF2a-ATF4-CHOP-axis-in-vitro-Western_fig5_348205154
https://www.oncotarget.com/article/9666/text/
https://www.benchchem.com/product/b10782889?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7875901/
https://pubmed.ncbi.nlm.nih.gov/33393219/
https://www.glpbio.com/bms-303141.html
https://www.benchchem.com/product/b10782889?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7875901/
https://www.oncotarget.com/article/9666/text/
https://www.benchchem.com/product/b10782889?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7875901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7875901/
https://pubmed.ncbi.nlm.nih.gov/33393219/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: From ACLY Inhibition to ER Stress
BMS-303141's primary mechanism of action is the inhibition of ACLY.[2][3] While the precise

molecular cascade linking ACLY inhibition to ER stress is an area of ongoing investigation, it is

hypothesized that the disruption of de novo lipogenesis leads to an imbalance in cellular lipid

homeostasis. This can result in the accumulation of saturated fatty acids or alterations in the

lipid composition of the ER membrane, which in turn triggers the unfolded protein response.[6]

[7] The ER is a central organelle for both protein and lipid synthesis, and perturbations in one

process can significantly impact the other.[8]

The activation of the UPR by BMS-303141 has been demonstrated through the observed

upregulation of key ER stress markers. In hepatocellular carcinoma (HCC) cells, for instance,

treatment with BMS-303141 leads to a dose-dependent increase in the phosphorylation of

PERK and eIF2α, and subsequent increases in the levels of ATF4 and CHOP.[1] Furthermore,

the IRE1α pathway is activated, as evidenced by increased phosphorylation of IRE1α and

splicing of XBP1 mRNA.[1]
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Figure 1: Simplified signaling pathway of BMS-303141-induced ER stress and apoptosis.
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Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing BMS-303141 to

induce ER stress. These values can serve as a starting point for experimental design.

Table 1: In Vitro Efficacy and ER Stress Induction

Parameter Cell Line Value Reference

ACLY Inhibition (IC50)
Recombinant human

ACLY
0.13 µM [2][3]

Lipid Synthesis

Inhibition (IC50)
HepG2 8 µM [3][9]

Cell Proliferation

Inhibition
HepG2, Huh-7 10-20 µM [1]

ER Stress Marker

Induction (p-eIF2α,

ATF4)

HepG2 10-20 µM (after 3h) [1]

ER Stress Marker

Induction (CHOP)
HepG2 10-20 µM (after 8h) [1]

ER Stress Marker

Induction (p-PERK, p-

IRE1α, sXBP1)

HepG2 20 µM [1]

Table 2: In Vivo Efficacy
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Animal Model Dosage Duration Effect Reference

HepG2

Xenograft Mice

5 mg/kg/day

(oral)
8 days

Inhibition of

tumor growth
[5]

db/db Mice
50 mg/kg/day

(oral)
30 days

Reduced serum

lipids and renal

lipogenic

enzymes

[5][10]

High-Fat Diet

Mice

10-100

mg/kg/day (oral)
34 days

Lowered plasma

cholesterol,

triglycerides, and

glucose

[9]

Experimental Protocols
The following are detailed protocols for key experiments to assess BMS-303141-induced ER

stress.

Protocol 1: Assessment of Cell Viability using MTT
Assay
This protocol is for determining the cytotoxic effects of BMS-303141 on cultured cells.

Materials:

BMS-303141 (stock solution in DMSO)

Mammalian cell line of interest (e.g., HepG2, Huh-7)

Complete cell culture medium

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in

100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of BMS-303141 in complete medium from the

stock solution. A suggested concentration range is 0-80 µM.[5] Remove the old medium from

the wells and add 100 µL of the medium containing the different concentrations of BMS-
303141. Include a vehicle control (DMSO) at the same final concentration as in the highest

BMS-303141 treatment.

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).[5]

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.[11]

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
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Figure 2: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis of ER Stress Markers
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This protocol details the detection of key ER stress and UPR proteins by Western blotting.

Materials:

BMS-303141

Cultured cells

6-well plates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-

CHOP, anti-p-IRE1α, anti-IRE1α, anti-XBP1s, anti-β-actin)

HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells

with the desired concentrations of BMS-303141 (e.g., 10-20 µM) for specific time points

(e.g., 3, 8, 12, 24 hours).[1]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer

and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an ECL reagent

and a chemiluminescence imaging system.

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Cell Treatment with BMS-303141 Cell Lysis Protein Quantification SDS-PAGE Western Transfer Antibody Incubation Detection Analysis

Click to download full resolution via product page

Figure 3: General workflow for Western blot analysis.

Troubleshooting and Considerations
Solubility: BMS-303141 is soluble in DMSO and ethanol.[3] Prepare a concentrated stock

solution and dilute it in culture medium for experiments. Ensure the final DMSO

concentration is non-toxic to the cells (typically <0.1%).

Dose-Response and Time-Course: The optimal concentration and treatment time for

inducing ER stress may vary between cell lines. It is recommended to perform dose-

response and time-course experiments to determine the ideal conditions for your specific

model system.

Positive Controls: For ER stress experiments, consider using well-established inducers like

tunicamycin or thapsigargin as positive controls.

Cytotoxicity: At higher concentrations and longer incubation times, BMS-303141 can induce

apoptosis.[1] It is important to distinguish between ER stress as a primary response and as a
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consequence of general cytotoxicity. Correlate ER stress marker expression with cell viability

data.

By following these application notes and protocols, researchers can effectively utilize BMS-
303141 as a tool to investigate the complex mechanisms of ER stress and its implications in

health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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